Copper(II) ionophore I

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

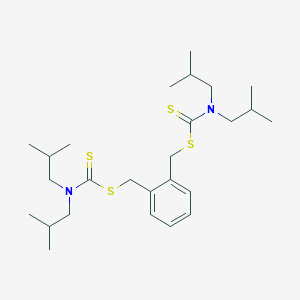

2D Structure

属性

IUPAC Name |

[2-[bis(2-methylpropyl)carbamothioylsulfanylmethyl]phenyl]methyl N,N-bis(2-methylpropyl)carbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44N2S4/c1-19(2)13-27(14-20(3)4)25(29)31-17-23-11-9-10-12-24(23)18-32-26(30)28(15-21(5)6)16-22(7)8/h9-12,19-22H,13-18H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOEGUDLMKJATMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)C(=S)SCC1=CC=CC=C1CSC(=S)N(CC(C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44N2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30409087 | |

| Record name | Copper(II) ionophore I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125769-67-7 | |

| Record name | Copper(II) ionophore I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of Copper(II) Ionophore I

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper(II) Ionophore I, also known by its chemical name o-Xylylenebis(N,N-diisobutyldithiocarbamate) or o-XBDiBDTC, is a neutral ionophore with a high selectivity for copper(II) ions. Primarily utilized in the construction of polymer membrane-based ion-selective electrodes (ISEs), this molecule has demonstrated excellent performance in the potentiometric sensing of cupric ions in various media. Its robust nature and high selectivity make it a valuable tool in analytical chemistry. While its primary application lies in chemical sensing, the broader class of copper ionophores has garnered significant interest in biomedical research for their ability to modulate intracellular copper levels, a mechanism with potential therapeutic applications, particularly in oncology. This guide provides a comprehensive overview of the synthesis, characterization, and known functional context of this compound.

Synthesis of this compound

The synthesis of o-Xylylenebis(N,N-diisobutyldithiocarbamate) is achieved through a two-step process involving the formation of a dithiocarbamate (B8719985) salt followed by its reaction with a dihalo-o-xylene. The general methodology for dithiocarbamate synthesis involves the reaction of a secondary amine with carbon disulfide in the presence of a base.

Experimental Protocol

Materials:

-

Carbon Disulfide (CS₂)

-

Sodium Hydroxide (B78521) (NaOH)

-

α,α'-Dichloro-o-xylene

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

Step 1: Synthesis of Sodium N,N-diisobutyldithiocarbamate

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve diisobutylamine (2 equivalents) in ethanol.

-

Slowly add a solution of sodium hydroxide (2 equivalents) in water to the stirred solution, maintaining the temperature below 10 °C.

-

To this basic solution, add carbon disulfide (2 equivalents) dropwise. A white precipitate of the sodium dithiocarbamate salt will form.

-

Continue stirring the reaction mixture at room temperature for 2-3 hours to ensure complete reaction.

-

The resulting slurry of the dithiocarbamate salt is used directly in the next step without isolation.

Step 2: Synthesis of o-Xylylenebis(N,N-diisobutyldithiocarbamate)

-

To the slurry of sodium N,N-diisobutyldithiocarbamate, add a solution of α,α'-dichloro-o-xylene (1 equivalent) in ethanol dropwise.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and evaporate the solvent to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the final product as a white solid.

Characterization

The synthesized this compound is a white crystalline solid. Its identity and purity are confirmed through various analytical techniques.

Physicochemical and Electrochemical Properties

| Property | Value |

| CAS Number | 125769-67-7 |

| Molecular Formula | C₂₆H₄₄N₂S₄ |

| Molecular Weight | 512.90 g/mol |

| Melting Point | 91-92 °C |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in organic solvents like PVC plasticizers (e.g., o-NPOE), THF. Insoluble in water. |

| Nernstian Slope | ~29 mV/decade for Cu²⁺[1] |

| Linear Range | 1.0 × 10⁻⁶ to 1.0 × 10⁻¹ M Cu²⁺[1] |

| Detection Limit | 1.4 × 10⁻⁷ M Cu²⁺[1] |

Methodologies for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of the synthesized compound. The chemical shifts, multiplicities, and integration of the proton signals, along with the chemical shifts of the carbon signals, confirm the presence of the diisobutyl and o-xylylene (B1219910) moieties and the dithiocarbamate functional groups.

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups. Key vibrational bands include the C-H stretching of the alkyl and aromatic groups, and the C=S and C-N stretching vibrations characteristic of the dithiocarbamate group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the ionophore. The observed molecular ion peak should correspond to the calculated exact mass of C₂₆H₄₄N₂S₄.

-

Elemental Analysis: Combustion analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which should be in close agreement with the calculated theoretical values.

-

Potentiometric Measurements: For its application as an ionophore, its performance is characterized in an ion-selective electrode setup. This involves measuring the electromotive force (EMF) of a cell comprising the ion-selective electrode and a reference electrode in solutions of varying copper(II) concentrations. From these measurements, the Nernstian slope, linear response range, detection limit, and selectivity coefficients against interfering ions are determined. A conventional copper ion sensor using this ionophore exhibited a Nernstian slope of 29 mV/decade over a linear range of 1.0 × 10⁻⁶ to 1.0 × 10⁻¹ M, with a detection limit of 1.4 × 10⁻⁷ M.[1]

Biological Activity and Signaling Pathway

While this compound is primarily designed for chemical sensing, the general class of copper ionophores has been identified as potent inducers of a novel form of regulated cell death termed "cuproptosis". This process is distinct from other cell death mechanisms like apoptosis and is triggered by an excess of intracellular copper.

Mechanism of Cuproptosis

Copper ionophores are small, lipophilic molecules that can bind to copper ions and facilitate their transport across biological membranes, leading to an accumulation of copper within the cell, particularly in the mitochondria.[2] This influx of copper disrupts normal cellular homeostasis and initiates the cuproptosis pathway. The key molecular events are:

-

Copper Influx: The ionophore binds to extracellular copper and transports it across the cell membrane.

-

Mitochondrial Accumulation: The copper-ionophore complex moves into the mitochondria.

-

Redox Cycling and ROS Production: Inside the cell, Cu²⁺ is reduced to Cu⁺, a reaction that can generate reactive oxygen species (ROS), leading to oxidative stress.

-

TCA Cycle Targeting: Excess copper directly binds to lipoylated components of the tricarboxylic acid (TCA) cycle, such as dihydrolipoamide (B1198117) S-acetyltransferase (DLAT).

-

Protein Aggregation and Fe-S Cluster Destabilization: This binding leads to the aggregation of these lipoylated proteins and the destabilization of iron-sulfur (Fe-S) cluster-containing proteins, resulting in proteotoxic stress.

-

Cell Death: The culmination of these events leads to mitochondrial dysfunction and ultimately, cell death.

References

o-Xylylenebis(N,N-diisobutyldithiocarbamate) synthesis protocol

An in-depth technical guide on the synthesis of o-Xylylenebis(N,N-diisobutyldithiocarbamate), a bis(dithiocarbamate) compound, is presented for researchers, scientists, and professionals in drug development. This document outlines a detailed synthesis protocol, summarizes quantitative data, and provides visualizations for the experimental workflow and a representative biological mechanism of action.

Introduction

Dithiocarbamates (DTCs) are a class of organosulfur compounds characterized by the functional group R₂NCS₂⁻. They are widely recognized for their strong metal-chelating properties and diverse biological activities, including antifungal, antibacterial, and antiparasitic effects.[1][2][3] Their mechanism of action often involves the inhibition of metal-dependent enzymes, such as superoxide (B77818) dismutase and various metalloproteinases, which are crucial for pathogen survival.[1][4]

Bis(dithiocarbamates), which contain two dithiocarbamate (B8719985) moieties, represent an important subclass. The compound o-Xylylenebis(N,N-diisobutyldithiocarbamate) features two N,N-diisobutyldithiocarbamate units linked by an o-xylylene (B1219910) (1,2-dimethylenebenzene) bridge. The synthesis of such molecules is typically achieved through a two-step process: first, the formation of a dithiocarbamate salt from a secondary amine and carbon disulfide, followed by alkylation with a suitable dihalide.[5][6]

This guide provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of o-Xylylenebis(N,N-diisobutyldithiocarbamate).

Synthesis Workflow

The overall synthesis is a two-step process. First, sodium N,N-diisobutyldithiocarbamate is prepared from diisobutylamine (B89472), carbon disulfide (CS₂), and sodium hydroxide (B78521) (NaOH). Second, this intermediate salt is reacted with o-xylylene dichloride to yield the final product.

Caption: Synthesis workflow for o-Xylylenebis(N,N-diisobutyldithiocarbamate).

Experimental Protocol

This protocol is based on established methods for dithiocarbamate synthesis.[6][7][8] All operations should be performed in a well-ventilated fume hood, as carbon disulfide is highly volatile and flammable.

Step 1: Synthesis of Sodium N,N-diisobutyldithiocarbamate

-

Preparation: In a 500 mL two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium hydroxide (8.0 g, 0.20 mol) in 150 mL of methanol.

-

Amine Addition: Cool the solution to 10-15°C using an ice bath. Add diisobutylamine (25.8 g, 0.20 mol) to the flask with stirring.

-

CS₂ Addition: Slowly add carbon disulfide (15.2 g, 0.20 mol) dropwise from the dropping funnel over 30-45 minutes. Maintain the temperature of the reaction mixture below 35°C throughout the addition.[8]

-

Reaction: After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature for 2-3 hours. The solution may become viscous or a precipitate may form.

-

Isolation (Optional): The resulting solution or slurry of sodium N,N-diisobutyldithiocarbamate can be used directly in the next step. Alternatively, the salt can be isolated by removing the solvent under reduced pressure, though this is often unnecessary.

Step 2: Synthesis of o-Xylylenebis(N,N-diisobutyldithiocarbamate)

-

Preparation: To the reaction mixture from Step 1, add a solution of o-xylylene dichloride (17.5 g, 0.10 mol) dissolved in 50 mL of ethanol (B145695).[9] Note that the molar ratio of the dithiocarbamate salt to o-xylylene dichloride should be 2:1.

-

Reaction: Heat the mixture to reflux (approximately 65-75°C) and maintain reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Precipitation: Upon completion, cool the reaction mixture to room temperature. The product will likely precipitate as a solid. If no precipitate forms, slowly add water to induce precipitation.

-

Workup: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove sodium chloride and other water-soluble impurities, followed by a wash with cold ethanol to remove unreacted starting materials.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or acetone, to yield the pure o-Xylylenebis(N,N-diisobutyldithiocarbamate). Dry the final product in a vacuum oven.

Quantitative Data and Characterization

The following tables summarize the key quantitative parameters for the synthesis and the expected characterization data for the final product.

Table 1: Reaction Parameters and Expected Yield

| Parameter | Step 1: Salt Formation | Step 2: Product Synthesis |

|---|---|---|

| Reactant Molar Ratio | Diisobutylamine : CS₂ : NaOH (1 : 1 : 1) | Dithiocarbamate Salt : o-Xylylene Dichloride (2 : 1) |

| Temperature | 10–35°C[8] | Reflux (65–75°C) |

| Reaction Time | 2–3 hours | 4–6 hours |

| Solvent | Methanol / Water | Ethanol / Water |

| Theoretical Yield | N/A (Intermediate) | ~49.7 g (for 0.1 mol scale) |

| Expected Yield Range | N/A (Intermediate) | 75–90% |

Table 2: Expected Product Characterization Data

| Analysis | Expected Result |

|---|---|

| Appearance | White to pale yellow solid |

| Molecular Formula | C₂₆H₄₄N₂S₄ |

| Molecular Weight | 528.91 g/mol |

| ¹H NMR (CDCl₃, δ) | ~0.9-1.1 (m, 24H, -CH₃), ~1.8-2.1 (m, 4H, -CH-), ~3.5-3.8 (d, 8H, -N-CH₂-), ~4.8 (s, 4H, Ar-CH₂-S-), ~7.2-7.4 (m, 4H, Ar-H) |

| ¹³C NMR (CDCl₃, δ) | ~20 (CH₃), ~27 (CH), ~58 (N-CH₂), ~40 (Ar-CH₂-S), ~128-135 (Ar-C), ~200 (N-C=S) |

| IR (KBr, cm⁻¹) | ~2800-3000 (C-H stretch), ~1480-1500 (C=N stretch, thioureide band), ~950-1050 (C=S stretch) |

Representative Mechanism of Biological Action

Dithiocarbamates are known to exert their biological effects, particularly their antifungal activity, by interfering with essential cellular processes, often through metal chelation.[2][4] They can inhibit metalloenzymes by binding to the metal cofactor (e.g., Zn²⁺, Cu²⁺), thereby disrupting the enzyme's structure and function. This leads to increased oxidative stress and ultimately, cell death.

Caption: Representative mechanism of dithiocarbamate-induced enzyme inhibition.

References

- 1. Application of Dithiocarbamates as Potential New Antitrypanosomatids-Drugs: Approach Chemistry, Functional and Biological - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. asianpubs.org [asianpubs.org]

- 7. Sodium dimethyldithiocarbamate synthesis - chemicalbook [chemicalbook.com]

- 8. CN103214405A - Production device and production method of liquid sodium dimethyl dithiocarbamate - Google Patents [patents.google.com]

- 9. Xylylene dichloride - Wikipedia [en.wikipedia.org]

A Technical Guide to the Mechanism of Action of Copper(II) Ionophore I

Audience: Researchers, scientists, and drug development professionals.

Abstract

Copper(II) ionophore I, also known as o-Xylylenebis(N,N-diisobutyldithiocarbamate) or o-XBDiBDTC, is a neutral ionophore that facilitates the transport of copper ions across biological membranes.[1][2][3] This capability allows it to disrupt intracellular copper homeostasis, a mechanism with significant therapeutic potential, particularly in oncology. Elevated copper levels are a hallmark of many malignancies, where the metal plays a crucial role in processes like proliferation, angiogenesis, and metastasis.[4][5] Copper ionophores exploit this dependency by increasing intracellular copper concentrations to toxic levels, selectively inducing cancer cell death.[4][6] This document provides an in-depth technical overview of the multifaceted mechanism of action of this compound, drawing upon the established activities of dithiocarbamate-based copper ionophores. The core mechanisms discussed include the induction of oxidative stress, the triggering of multiple cell death pathways—including cuproptosis, apoptosis, and endoplasmic reticulum (ER) stress-mediated death—and the inhibition of the proteasome system.

Core Mechanism: Intracellular Copper Dysregulation

The primary function of a copper ionophore is to shuttle extracellular copper across the lipophilic cell membrane, thereby increasing the intracellular concentration of this redox-active metal.[5][7] This process circumvents the cell's natural copper transport machinery.

Membrane Transport

As a dithiocarbamate, this compound is a hydrophobic molecule that chelates copper(II) ions in the extracellular space.[7][8] The resulting neutral, lipophilic metal-ionophore complex can then passively diffuse across the plasma membrane down its concentration gradient.

Intracellular Copper Release and Redox Cycling

Once inside the cell, the complex is exposed to a reducing environment rich in molecules like glutathione (B108866) (GSH).[4][7] Intracellular reductants can reduce the complexed Cu(II) to Cu(I), leading to the release of the copper ion from the ionophore.[4][9] The freed copper ion can then participate in redox cycling between its Cu(II) and Cu(I) states. This redox cycling is central to its cytotoxic effects.[5][10]

Induction of Oxidative Stress

The accumulation of intracellular copper is a potent trigger for severe oxidative stress. Copper ions, particularly through Fenton-like and Haber-Weiss reactions, catalyze the production of highly damaging reactive oxygen species (ROS), such as the hydroxyl radical (•OH).[10][11][12]

Fenton-like Reaction: Cu⁺ + H₂O₂ → Cu²⁺ + •OH + OH⁻

This burst in ROS overwhelms the cell's antioxidant defenses (e.g., the glutathione and thioredoxin systems), leading to widespread damage to DNA, lipids, and proteins.[9][11][13]

Activation of Cell Death Pathways

The profound cellular insults caused by copper overload and subsequent oxidative stress activate multiple, sometimes overlapping, cell death programs.

Cuproptosis: A Copper-Dependent Cell Death

Cuproptosis is a distinct form of regulated cell death triggered by excess copper.[6] This pathway is initiated by the direct binding of copper to lipoylated (acyl-thioester-containing) components of the mitochondrial tricarboxylic acid (TCA) cycle, such as dihydrolipoamide (B1198117) S-acetyltransferase (DLAT).[6][14] This binding leads to the aggregation of these lipoylated proteins and the subsequent loss of iron-sulfur (Fe-S) cluster proteins, culminating in proteotoxic stress and cell death.[6][14] This mechanism is distinct from other cell death pathways like apoptosis or ferroptosis.[14]

Apoptosis: Programmed Cell Death

Copper-induced oxidative stress is a potent activator of the intrinsic (mitochondrial) apoptotic pathway.[12][15]

-

Mitochondrial Damage: ROS can cause mitochondrial membrane depolarization, leading to the release of cytochrome c into the cytoplasm.[12]

-

Bcl-2 Family Regulation: This process is regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax and Bak are activated, while the expression of anti-apoptotic members like Bcl-2 may be downregulated.[12][16]

-

Caspase Activation: Released cytochrome c triggers the formation of the apoptosome and the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3, leading to the systematic dismantling of the cell.[12][17]

Endoplasmic Reticulum (ER) Stress

The proteotoxic stress induced by ROS and the accumulation of damaged, misfolded proteins can trigger the Unfolded Protein Response (UPR) in the endoplasmic reticulum.[17][18] While initially a pro-survival response, sustained or severe ER stress activates pro-apoptotic factors like CHOP, ultimately leading to cell death.[17][19] Studies have shown that copper exposure upregulates ER stress markers such as GRP78 and CHOP.[19][20]

Proteasome Inhibition

Copper-dithiocarbamate complexes have been shown to be potent inhibitors of the 26S proteasome.[17][21] The proteasome is responsible for degrading ubiquitinated proteins, and its inhibition leads to a buildup of these proteins. This accumulation further contributes to proteotoxic stress, induction of the UPR, and apoptosis.[17]

Quantitative Data on Copper Ionophore Activity

While specific quantitative data for this compound (o-XBDiBDTC) is not extensively detailed in the surveyed literature, data from studies on other copper complexes and ionophores illustrate their potent cytotoxic activity.

| Compound/Complex | Cell Line | Assay | Endpoint | Result | Reference |

| CBP-01 (Cu(II) complex) | Sarcoma 180 | Cytotoxicity | IC₅₀ | 7.4 µM | [22] |

| Cu(sal)(phen) | HCT116 (CRC) | ROS Generation | Fold Change vs Control | 5.5-fold increase | [16] |

| Cu(sal)(phen) | SW480 (CRC) | ROS Generation | Fold Change vs Control | 2.7-fold increase | [16] |

| CuSO₄ | CHO cells | Gene Expression | - | Upregulation of ATP synthesis & oxidative stress genes | [5] |

| CuCl₂ | K562 cells | Metabolism | - | Altered mitochondrial bioenergetics | [5] |

Key Experimental Protocols

Detailed methodologies are crucial for studying the mechanism of action of copper ionophores. Below are generalized protocols for key assays.

Protocol: Measurement of Intracellular ROS

This protocol uses the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS.

-

Cell Seeding: Plate cells (e.g., HeLa, A549) in a 96-well plate or on coverslips and allow them to adhere overnight.

-

Compound Treatment: Treat cells with varying concentrations of this compound (co-incubated with a copper source like CuSO₄ if necessary) for the desired time period (e.g., 1-6 hours). Include a positive control (e.g., H₂O₂) and a vehicle control.

-

Probe Loading: Remove the treatment media and wash cells gently with phosphate-buffered saline (PBS). Incubate cells with 5-10 µM DCFH-DA in serum-free media for 30 minutes at 37°C in the dark.

-

Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.

-

Measurement: Immediately measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize the cells using a fluorescence microscope.

-

Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle control to determine the fold-change in ROS production.

Protocol: Assessment of Apoptosis via Annexin V/Propidium Iodide Staining

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

-

Cell Culture and Treatment: Seed cells in a 6-well plate. Once they reach ~70% confluency, treat them with this compound for a specified duration (e.g., 24-48 hours). Include positive (e.g., staurosporine) and vehicle controls.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize. Centrifuge all collected cells and wash the pellet with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Add additional 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

-

Data Analysis:

-

Annexin V- / PI-: Viable cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Conclusion

The mechanism of action of this compound is a powerful illustration of leveraging a metal's dual nature as both an essential cofactor and a potent toxin. By facilitating the transport of copper into cells, this dithiocarbamate-based ionophore initiates a cascade of cytotoxic events. The primary drivers of its efficacy are the induction of overwhelming oxidative stress and the subsequent activation of multiple cell death pathways, most notably cuproptosis, apoptosis, and ER stress-related death, which are further amplified by proteasome inhibition. This multi-pronged attack on cellular homeostasis makes it a compound of significant interest for therapeutic strategies targeting diseases characterized by copper dysregulation, such as cancer. Further research focusing specifically on o-XBDiBDTC is warranted to delineate its precise quantitative activity and therapeutic window.

References

- 1. 铜 (II) 离子载体 I Selectophore™ | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. This compound Selectophore™ | 125769-67-7 [sigmaaldrich.com]

- 4. Selective Targeting of Cancer Cells by Copper Ionophores: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulation of Intracellular Copper Levels as the Mechanism of Action of Anticancer Copper Complexes: Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Modular Ionophore Platform for Liver-Directed Copper Supplementation in Cells and Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Reactive oxygen species generated from the reaction of copper(II) complexes with biological reductants cause DNA strand scission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Copper(II) generates ROS and RNS, impairs antioxidant system and damages membrane and DNA in human blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Copper-instigated modulatory cell mortality mechanisms and progress in oncological treatment investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Apoptotic cell death induced by copper (II), manganese (II) and silver (I) complexes containing bridging dicarboxylate and 1,10-phenanthroline ligands: one of the multi-modes of anticancer activity? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Copper (II) complex of salicylate phenanthroline induces the apoptosis of colorectal cancer cells, including oxaliplatin‑resistant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A novel copper(I) complex induces ER-stress-mediated apoptosis and sensitizes B-acute lymphoblastic leukemia cells to chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Toxicological mechanism of large amount of copper supplementation: Effects on endoplasmic reticulum stress and mitochondria-mediated apoptosis by Nrf2/HO-1 pathway-induced oxidative stress in the porcine myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Cuproptosis: Unraveling the Mechanisms of Copper-Induced Cell Death and Its Implication in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Action of copper(II) complex with β-diketone and 1,10-phenanthroline (CBP-01) on sarcoma cells and biological effects under cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

role of Copper(II) ionophore I in studying copper homeostasis

An In-depth Technical Guide on the Role of Dithiocarbamate (B8719985) Copper Ionophores in Studying Copper Homeostasis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Copper is an essential trace element vital for a myriad of biological processes, yet its intracellular concentration must be tightly regulated to prevent toxicity. The study of copper homeostasis, the intricate process of maintaining intracellular copper balance, is crucial for understanding both normal physiology and the pathophysiology of various diseases, including cancer and neurodegenerative disorders. Copper ionophores, small molecules that facilitate the transport of copper ions across biological membranes, are invaluable tools in this field of research.

This technical guide focuses on the role of dithiocarbamate copper ionophores, with a specific emphasis on Diethyldithiocarbamate (DDC) , the active metabolite of the FDA-approved drug Disulfiram (DSF). While the initially specified "Copper(II) ionophore I" (o-Xylylenebis(N,N-diisobutyldithiocarbamate)) is a known copper-binding agent, its application in biological research of copper homeostasis is not well-documented. In contrast, DDC is a well-characterized dithiocarbamate copper ionophore extensively used to modulate intracellular copper levels and study the downstream consequences. This guide will provide an in-depth overview of the mechanism of action of DDC as a copper ionophore, its application in inducing a form of copper-dependent cell death known as cuproptosis, and its effects on key signaling pathways.

Chemical Properties of Diethyldithiocarbamate (DDC)

-

Chemical Name: Diethyldithiocarbamate

-

Molecular Formula: C₅H₁₁NS₂

-

Molecular Weight: 149.28 g/mol

-

Mechanism as a Copper Ionophore: DDC is a potent chelator of divalent metal ions, including copper(II).[1][2] Upon administration of its parent drug, Disulfiram, it is rapidly metabolized to DDC. In the presence of copper ions, DDC forms a lipophilic complex, bis(diethyldithiocarbamate)-copper(II) (Cu(DDC)₂), also known as CuET.[1][2] This complex can readily cross cell membranes, increasing the intracellular concentration of copper.[1]

Mechanism of Action in Perturbing Copper Homeostasis

The primary mechanism by which DDC disrupts copper homeostasis is by acting as a shuttle for copper ions into the cell, bypassing the natural copper transport machinery. This leads to a rapid increase in intracellular copper levels, overwhelming the cell's buffering capacity and inducing a state of copper toxicity.[1]

Induction of Cuproptosis

Recent research has identified a novel form of regulated cell death termed "cuproptosis," which is triggered by excessive intracellular copper.[3] Dithiocarbamates like DDC are potent inducers of cuproptosis.[3][4] The mechanism of cuproptosis involves the direct binding of copper to lipoylated components of the tricarboxylic acid (TCA) cycle in the mitochondria. This leads to the aggregation of these lipoylated proteins and the destabilization of iron-sulfur cluster proteins, resulting in proteotoxic stress and ultimately, cell death.[3] Ferredoxin 1 (FDX1), a mitochondrial reductase, plays a key role in this process by reducing Cu(II) to the more toxic Cu(I).[3]

Quantitative Data on the Effects of DDC/Disulfiram-Copper

The following tables summarize quantitative data on the cytotoxic effects of DDC (as its parent compound Disulfiram) in combination with copper in various cancer cell lines. The IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC₅₀ (DSF/Cu) | Reference |

| OECM-1 | Oral Epidermoid Carcinoma | ~4.6 µM (DSF-CuCl) | [5] |

| MDA-MB-231 | Breast Cancer | < 200 nM (DDC-Cu) | [6] |

| DU145-TXR | Drug-Resistant Prostate Cancer | ~100 nM (Cu(DDC)₂) | [6] |

| HCT-116 | Colorectal Cancer | 1.95 µM (ZU-3, a Cu(II) complex) | |

| IHH4 | Thyroid Cancer | 62.88 ± 0.01 nM (DSF/Cu) | [4] |

| KYSE-30 | Esophageal Cancer | 68.0 µM (DSF alone) | [7] |

| MKN-45 | Gastric Cancer | 15-600 µM (DSF/Cu, dose- and time-dependent) | [8] |

| BGC-823 | Gastric Cancer | 15-600 µM (DSF/Cu, dose- and time-dependent) | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of DDC/Disulfiram-copper on copper homeostasis and cell viability.

Preparation of Disulfiram and Copper Stock Solutions for Cell Culture

Materials:

-

Disulfiram (DSF) powder

-

Copper(II) Chloride (CuCl₂)

-

Cell culture grade Dimethyl sulfoxide (B87167) (DMSO)

-

Sterile, deionized water

-

Sterile microcentrifuge tubes

-

0.22 µm syringe filter

Procedure:

-

Disulfiram Stock Solution (10 mM):

-

Aseptically weigh the appropriate amount of Disulfiram powder.

-

Dissolve the powder in cell culture grade DMSO to a final concentration of 10 mM.

-

Vortex gently until the powder is completely dissolved.

-

Aliquot the stock solution into sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C.[9]

-

-

Copper Stock Solution (1 mM):

-

Aseptically weigh the appropriate amount of CuCl₂.

-

Dissolve in sterile, deionized water to make a 1 mM stock solution.

-

Filter-sterilize the solution using a 0.22 µm syringe filter.

-

Store the stock solution at 4°C.[9]

-

-

Working Solutions:

-

On the day of the experiment, thaw an aliquot of the Disulfiram stock solution.

-

Prepare fresh dilutions of Disulfiram and copper in complete cell culture medium to the desired final concentrations.

-

It is recommended to add the copper solution to the media before adding Disulfiram to facilitate the formation of the DSF-Cu complex.[9]

-

Cell Viability Assay (MTT Assay)

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Disulfiram and copper stock solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Drug Treatment:

-

Prepare serial dilutions of Disulfiram (typically with a fixed concentration of copper, e.g., 1 µM) in complete medium.

-

Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells.

-

Include a vehicle control (DMSO and water) and a blank (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[10]

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[10]

-

Incubate the plate for 4 hours at 37°C, allowing the viable cells to convert MTT into formazan (B1609692) crystals.[10]

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 490 nm using a microplate reader.[10]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the cell viability against the drug concentration and determine the IC₅₀ value.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

Materials:

-

Cells of interest

-

6-well plates

-

Disulfiram and copper stock solutions

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) fluorescent probe

-

N-Acetyl-L-cysteine (NAC) (as a ROS scavenger control)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Staining with DCFH-DA:

-

Detection of ROS:

-

Fluorescence Microscopy: Wash the cells with PBS and observe them under a fluorescence microscope. Increased green fluorescence indicates higher levels of intracellular ROS.[11]

-

Flow Cytometry: After staining, trypsinize the cells, wash with PBS, and resuspend in PBS. Analyze the fluorescence intensity of the cells using a flow cytometer.[12]

-

Quantification of Intracellular Copper by ICP-MS

Materials:

-

Cells of interest

-

Culture plates

-

Disulfiram and copper stock solutions

-

Phosphate-buffered saline (PBS)

-

Nitric acid (trace metal grade)

-

Hydrogen peroxide (trace metal grade)

-

Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

Procedure:

-

Cell Culture and Treatment:

-

Seed a known number of cells in culture plates and allow them to adhere.

-

Treat the cells with the Disulfiram-copper complex for the desired duration.

-

-

Cell Harvesting and Lysis:

-

After treatment, wash the cells thoroughly with ice-cold PBS to remove any extracellular copper.

-

Harvest the cells by trypsinization and count them to normalize the copper content per cell.

-

Lyse the cell pellet using a mixture of nitric acid and hydrogen peroxide (e.g., 3:1 ratio).[14]

-

-

Sample Digestion and Analysis:

-

Digest the cell lysate at an elevated temperature until the solution is clear.

-

Dilute the digested sample with deionized water to a suitable volume for ICP-MS analysis.

-

Analyze the copper content in the samples using an ICP-MS, with appropriate calibration standards.

-

-

Data Analysis:

-

Calculate the intracellular copper concentration and express it as mass per cell or per milligram of protein.

-

Signaling Pathways and Experimental Workflows

The influx of copper mediated by DDC triggers a cascade of intracellular events, impacting several key signaling pathways.

ROS-Mediated JNK Signaling Pathway

The Disulfiram-copper complex is a potent inducer of reactive oxygen species (ROS).[15][16] Elevated ROS levels activate the c-Jun N-terminal kinase (JNK) signaling pathway, a critical regulator of apoptosis.[15][16] Activated JNK phosphorylates downstream targets, including c-Jun, leading to the expression of pro-apoptotic genes.

Caption: DSF/Cu-induced ROS production activates the JNK signaling cascade, leading to apoptosis.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB plays a crucial role in promoting cell survival and proliferation. The Disulfiram-copper complex has been shown to inhibit the NF-κB pathway.[17] This inhibition is thought to occur through the suppression of the proteasome, which is responsible for degrading IκB, the inhibitor of NF-κB. Inhibition of IκB degradation prevents NF-κB from translocating to the nucleus and activating its target genes.

References

- 1. Disulfiram/copper markedly induced myeloma cell apoptosis through activation of JNK and intrinsic and extrinsic apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The disulfiram/copper complex induces apoptosis and inhibits tumour growth in human osteosarcoma by activating the ROS/JNK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Disulfiram/copper causes redox-related proteotoxicity and concomitant heat shock response in ovarian cancer cells that is augmented by auranofin-mediated thioredoxin inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Disulfiram: A novel repurposed drug for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Disulfiram Copper Nanoparticles Prepared with a Stabilized Metal Ion Ligand Complex Method for Treating Drug-Resistant Prostate Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Combination of Disulfiram and Copper–Cysteamine Nanoparticles for an Enhanced Antitumor Effect on Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Disulfiram Chelated With Copper Inhibits the Growth of Gastric Cancer Cells by Modulating Stress Response and Wnt/β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Cytotoxic effect of disulfiram/copper on human cervical cancer cell lines and LGR5-positive cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Disulfiram/Copper induces antitumor activity against gastric cancer via the ROS/MAPK and NPL4 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Disulfiram/copper triggers cGAS-STING innate immunity pathway via ROS-induced DNA damage that potentiates antitumor response to PD-1 checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jstage.jst.go.jp [jstage.jst.go.jp]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. academic.oup.com [academic.oup.com]

- 16. mdpi.com [mdpi.com]

- 17. Diethyldithiocarbamate suppresses an NF-kappaB dependent metastatic pathway in cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Copper(II) Ionophore I

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Copper(II) Ionophore I, also known by its chemical name o-Xylylenebis(N,N-diisobutyldithiocarbamate). This document is intended to be a valuable resource for researchers and professionals engaged in fields such as analytical chemistry, sensor development, and pharmacology, where the selective complexation and transport of copper ions are of significant interest.

Core Physicochemical Properties

This compound is a neutral ionophore that exhibits high selectivity for copper(II) ions. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | o-Xylylenebis(N,N-diisobutyldithiocarbamate) | [1] |

| Synonym | o-XBDiBDTC | [1] |

| CAS Number | 125769-67-7 | |

| Molecular Formula | C₂₆H₄₄N₂S₄ | |

| Molecular Weight | 512.90 g/mol | |

| Melting Point | 91-92 °C | [2] |

Ionophoric Properties: Selectivity and Stability

The primary function of this compound is its ability to selectively bind and transport Cu²⁺ ions across lipophilic membranes. This selectivity is a critical parameter for its application in ion-selective electrodes (ISEs) and potential biological activities.

Selectivity Coefficients

The potentiometric selectivity of an ionophore is quantified by its selectivity coefficient (K pot A,B), which describes the preference of the ionophore for the primary ion (A) over an interfering ion (B). A smaller value for the selectivity coefficient indicates a greater preference for the primary ion. The selectivity of a PVC membrane electrode incorporating this compound has been evaluated against a range of interfering ions.

| Interfering Ion (B) | log K pot Cu²⁺,B |

| Na⁺ | -4.8 |

| K⁺ | -4.8 |

| Mg²⁺ | -4.7 |

| Ca²⁺ | -4.6 |

| Mn²⁺ | -2.6 |

| Co²⁺ | -2.4 |

| Ni²⁺ | -2.2 |

| Zn²⁺ | -3.0 |

| Cd²⁺ | -1.7 |

| Pb²⁺ | -1.5 |

| Fe³⁺ | -1.8 |

Data sourced from a study on a solid contact copper selective electrode utilizing o-xylylenebis(N,N-diisobutyldithiocarbamate) as the ionophore.[3]

Stability Constant

The stability constant (log K) of the complex formed between a metal ion and a ligand is a measure of the strength of the interaction. While a specific experimentally determined stability constant for the this compound complex was not found in the reviewed literature, it is understood that dithiocarbamates form stable complexes with transition metals.[4][5] The stability of such complexes generally follows the Irving-Williams order (Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)).[4]

Solubility Profile

Dithiocarbamate (B8719985) complexes, including those formed with this compound, generally exhibit moderate to good solubility in polar organic solvents.[1][6] Specific quantitative solubility data is often application-dependent and can be determined experimentally.

| Solvent Type | General Solubility |

| Polar Organic Solvents | Soluble (e.g., Chloroform, Dichloromethane, THF) |

| Water | Insoluble |

| Non-polar Organic Solvents | Sparingly soluble to insoluble (e.g., Hexane) |

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of this compound.

Synthesis of o-Xylylenebis(N,N-diisobutyldithiocarbamate)

The synthesis of dithiocarbamates is a well-established chemical transformation. The following protocol is a general procedure based on the reaction of a secondary amine with carbon disulfide.

Caption: General workflow for the synthesis of dithiocarbamate salts.

Protocol:

-

Dissolve the secondary amine (diisobutylamine) in a suitable solvent such as ethanol (B145695) or water.

-

Add a stoichiometric amount of a base, like sodium hydroxide, to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add carbon disulfide dropwise to the cooled solution with constant stirring. The reaction is often exothermic.

-

After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.

-

The resulting dithiocarbamate salt can then be isolated, for instance, by precipitation and filtration.

-

For the synthesis of o-xylylenebis(N,N-diisobutyldithiocarbamate), a similar procedure would be followed using the appropriate diamine precursor.

Determination of Potentiometric Selectivity Coefficients

The Fixed Interference Method (FIM) is a common and reliable method for determining the selectivity coefficients of ion-selective electrodes.

Caption: Experimental workflow for the Fixed Interference Method.

Protocol:

-

Prepare a series of solutions, each containing a constant, fixed concentration of the interfering ion (e.g., 0.1 M of NaCl for testing Na⁺ interference).

-

To each of these solutions, add varying concentrations of the primary ion (Cu²⁺), spanning the expected linear range of the electrode.

-

Construct the ion-selective electrode using a PVC membrane containing this compound, a suitable plasticizer (e.g., o-nitrophenyloctyl ether), and PVC.

-

Immerse the ISE and a reference electrode into each solution and record the stable potential reading.

-

Plot the measured potential (EMF) as a function of the logarithm of the Cu²⁺ activity.

-

The selectivity coefficient is calculated from the intersection of the extrapolation of the linear response to the primary ion and the flat response corresponding to the potential in the solution with only the interfering ion.

Determination of the Stability Constant of the Cu(II)-Ionophore Complex

UV-Vis spectrophotometric titration is a widely used method to determine the stability constants of colored metal complexes.

Caption: Workflow for determining the stability constant via UV-Vis titration.

Protocol:

-

Prepare a standard solution of a copper(II) salt (e.g., CuSO₄) in a suitable solvent.

-

Prepare a stock solution of this compound in the same solvent.

-

In a cuvette, place a known volume and concentration of the copper(II) solution.

-

Record the initial UV-Vis spectrum.

-

Incrementally add small volumes of the ionophore solution to the cuvette, mixing well after each addition.

-

Record the UV-Vis spectrum after each addition. The formation of the complex is indicated by changes in the spectrum, such as a shift in the maximum absorbance wavelength (λmax).

-

The collected data is then processed. By knowing the initial concentrations and the changes in absorbance, the concentration of the formed complex, free metal, and free ligand at each titration point can be calculated.

-

These equilibrium concentrations are then used to calculate the stability constant of the complex.[2][7]

Mechanism of Action and Signaling Pathways

Copper ionophores facilitate the transport of copper ions across biological membranes, leading to an increase in intracellular copper concentration. This disruption of copper homeostasis can trigger a specific form of programmed cell death known as cuproptosis.

The proposed mechanism involves the ionophore complexing with extracellular copper, diffusing across the cell membrane, and releasing the copper ion into the cytoplasm. This excess copper can then accumulate in the mitochondria, leading to mitochondrial dysfunction and cell death.

Caption: Simplified signaling pathway of copper ionophore action.

This guide provides a foundational understanding of the key physicochemical properties of this compound. For more detailed information, researchers are encouraged to consult the primary literature cited herein.

References

- 1. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

The Dawn of a Copper Revolution: A Technical Guide to the Discovery and History of Copper Ionophores

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate dance between essential metal ions and cellular function is a cornerstone of biological homeostasis. Copper, a vital trace element, plays a critical role in a myriad of physiological processes, from mitochondrial respiration to antioxidant defense. However, the dysregulation of copper homeostasis has been increasingly implicated in the pathology of numerous diseases, most notably cancer. This has spurred the exploration of therapeutic strategies that target this vulnerability. Among the most promising of these are copper ionophores, small molecules that facilitate the transport of copper ions across cellular membranes, leading to a targeted increase in intracellular copper concentrations and subsequent cytotoxicity in cancer cells. This in-depth technical guide delves into the discovery and history of copper ionophores, providing a comprehensive overview of their mechanism of action, key chemical classes, and the experimental methodologies used to elucidate their function.

A Historical Perspective: From Anticoholism to Anticancer

The journey of copper ionophores in medicine is a compelling narrative of serendipitous discovery and scientific repurposing. Many of the foundational compounds in this class were initially developed for entirely different therapeutic applications before their potent anticancer activities were unveiled.

One of the most notable examples is Disulfiram (B1670777) , a drug that has been used for over six decades as a deterrent for alcohol abuse.[1][2][3][4][5] Its synthesis was first reported in 1881, and it was later utilized in the rubber vulcanization industry.[1][3] In the 1930s and 1940s, observations of adverse reactions to alcohol in rubber industry workers and subsequent research led to its approval for the treatment of alcoholism.[1][2][3][5] The mechanism of action in this context involves the irreversible inhibition of aldehyde dehydrogenase, leading to the accumulation of acetaldehyde (B116499) and unpleasant symptoms upon alcohol consumption.[1] It was much later that its potent anticancer properties, particularly when complexed with copper, were discovered.

Similarly, Clioquinol (B1669181) , a hydroxyquinoline derivative, was first introduced as a topical antiseptic and later used as an oral antimicrobial agent to treat various intestinal infections.[6] Concerns about neurotoxicity led to its withdrawal as an oral agent in many countries.[6] However, its ability to chelate metal ions, including copper and zinc, led to its investigation in the context of neurodegenerative diseases like Alzheimer's.[6][7] Subsequent research revealed its efficacy as an anticancer agent, acting as a copper ionophore to induce cancer cell death.[7][8][9]

The story of Elesclomol is more directly linked to cancer therapy. It was identified through a high-throughput screening of a compound library for its ability to induce apoptosis in cancer cells.[10] While it showed limited intrinsic antitumor activity on its own, its efficacy was significantly enhanced in the presence of copper, establishing its role as a potent copper ionophore.[10][11]

These historical trajectories underscore a crucial theme in drug discovery: the potential for existing therapeutic agents to be repurposed for new indications based on a deeper understanding of their molecular mechanisms.

Key Classes of Copper Ionophores and Their Mechanisms of Action

Copper ionophores are a structurally diverse group of molecules that share the common ability to bind copper and facilitate its transport across lipid bilayers. This process disrupts the tightly regulated intracellular copper homeostasis, leading to a cascade of cytotoxic events, particularly in cancer cells which often exhibit a higher demand for copper and are more susceptible to copper-induced toxicity. The recently elucidated mechanism of "cuproptosis" has provided a more detailed understanding of this process. Cuproptosis is a distinct form of regulated cell death triggered by the accumulation of intracellular copper, which leads to the aggregation of lipoylated mitochondrial enzymes and the destabilization of iron-sulfur cluster proteins, ultimately causing proteotoxic stress and cell death.[12]

Several major classes of copper ionophores have been extensively studied:

-

Dithiocarbamates: This class includes disulfiram and its metabolite diethyldithiocarbamate (B1195824) (DTC). They form stable complexes with copper, facilitating its entry into cells.

-

Hydroxyquinolines: Clioquinol and its analogs belong to this class. They are effective chelators of divalent metal ions, including copper.

-

Bis(thiosemicarbazones): This class of compounds has shown significant promise as anticancer agents due to their strong copper-binding affinity.

-

Other Small Molecules: Elesclomol is a prominent example of a synthetic small molecule specifically developed for its copper ionophore activity.

The general mechanism of action for these ionophores involves the formation of a lipophilic copper-ionophore complex that can readily diffuse across the cell membrane. Once inside the cell, the copper is released, leading to an increase in the intracellular labile copper pool. This excess copper can then participate in various cytotoxic processes, including the generation of reactive oxygen species (ROS) through Fenton-like reactions and the direct inhibition of critical cellular enzymes and proteins, ultimately culminating in cuproptosis.

Quantitative Analysis of Copper Ionophore Activity

The efficacy of copper ionophores is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit a biological process, such as cell proliferation, by 50%. These values are crucial for comparing the potency of different ionophores and for understanding their therapeutic potential. The IC50 values for several key copper ionophores against a panel of cancer cell lines are summarized in the tables below.

| Copper Ionophore | Cancer Cell Line | IC50 (µM) | Reference |

| Elesclomol | MCF-7 (Breast) | 0.11 | [11] |

| Elesclomol | SK-MEL-5 (Melanoma) | 0.024 | [11] |

| Elesclomol | HL-60 (Leukemia) | 0.009 | [11][13] |

| Elesclomol | HSB2 (T-cell leukemia) | 0.2 (induces apoptosis) | [13] |

| Elesclomol | TC-32 (Ewing sarcoma) | Varies with oxidative stress | [14] |

| Elesclomol | RDES (Ewing sarcoma) | Varies with oxidative stress | [14] |

| Copper Ionophore | Cancer Cell Line | IC50 (µM) | Reference |

| Disulfiram | Triple-Negative Breast Cancer (TNBC) cell lines (average) | ~0.3 | [15][16] |

| Disulfiram (in presence of Cu2+) | U251 (Glioblastoma) | 0.3 - 0.9 | [17] |

| Disulfiram (in presence of Cu2+) | U87 (Glioblastoma) | 0.3 - 0.9 | [17] |

| Disulfiram (in presence of Cu2+) | MDA-MB-231 BR (Breast) | 0.3 - 0.9 | [17] |

| Disulfiram (in presence of Cu2+) | A549 (Lung) | 0.3 - 0.9 | [17] |

| Disulfiram | MCF-7 (Breast, ER+) | 0.3 | [18] |

| Disulfiram | BT474 (Breast, ER+/HER2+) | 0.3 | [18] |

| Disulfiram | MDA-MB-231 (Breast, ER-/HER2-) | >10 | [18] |

| Disulfiram | T47D (Breast, ER+) | >10 | [18] |

| Disulfiram/Cu | MDA-MB-231PAC10 (Paclitaxel-resistant Breast) | Varies (reverses resistance) | [19] |

| Copper Ionophore | Cancer Cell Line | IC50 (µM) | Reference |

| Clioquinol | Various human cancer cell lines | low micromolar range | [9] |

| Clioquinol | B16 (Melanoma) | Varies | [20] |

| Clioquinol | HTB-26 (Breast) | 10 - 50 | [21] |

| Clioquinol | PC-3 (Prostate) | 10 - 50 | [21] |

| Clioquinol | HepG2 (Hepatocellular carcinoma) | 10 - 50 | [21] |

| Clioquinol | HCT116 (Colon) | 22.4 (for a derivative) | [21] |

Key Experimental Protocols

The study of copper ionophores relies on a suite of specialized experimental techniques to characterize their synthesis, ion transport capabilities, and biological activity. Below are detailed methodologies for key experiments cited in the field.

Synthesis of Copper Ionophores

1. Synthesis of Elesclomol:

The synthesis of Elesclomol (N'1,N'3-dimethyl-N'1,N'3-bis(phenylcarbonothioyl)propanedihydrazide) can be achieved through several synthetic pathways.[11] A common approach involves the following steps:

-

Step 1: Synthesis of N-methyl-benzothiohydrazide: This intermediate is prepared by reacting methylhydrazine with a benzoylating agent that introduces the thio-carbonyl group.

-

Step 2: Acylation with Malonyl Chloride: The N-methyl-benzothiohydrazide is then acylated with malonyl chloride in a suitable solvent such as ethyl acetate. This reaction couples two molecules of the thiohydrazide with the malonate backbone.

-

Step 3: Purification: The resulting Elesclomol is then purified, typically by crystallization, to yield a yellow crystalline solid.[11]

2. Synthesis of Disulfiram:

Disulfiram (tetraethylthiuram disulfide) synthesis was first reported in 1881.[1] A common laboratory and industrial synthesis involves the oxidative coupling of two molecules of diethyldithiocarbamate. This can be achieved by reacting sodium diethyldithiocarbamate with an oxidizing agent, such as hydrogen peroxide or iodine, in an aqueous solution. The resulting disulfiram precipitates out of the solution and can be collected by filtration and purified by recrystallization.

3. Synthesis of Clioquinol:

Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) is synthesized from 8-hydroxyquinoline (B1678124) through a two-step halogenation process. The hydroxyl group of 8-hydroxyquinoline directs the electrophilic substitution to the 5 and 7 positions. The synthesis typically involves:

-

Step 1: Chlorination: 8-hydroxyquinoline is first chlorinated at the 5-position using a chlorinating agent such as sulfuryl chloride.

-

Step 2: Iodination: The resulting 5-chloro-8-hydroxyquinoline (B194070) is then iodinated at the 7-position using an iodinating agent like iodine monochloride or N-iodosuccinimide to yield Clioquinol. The order of halogenation can be reversed, but this may affect the overall yield and purity.

Measuring Copper Ion Transport

Calcein (B42510) Quenching Assay:

This in vitro assay is a widely used method to evaluate the ability of ionophores to transport divalent cations, including copper, across a lipid bilayer.[22][23][24] The principle of the assay is based on the quenching of the fluorescence of the dye calcein upon binding to divalent metal ions.

-

Preparation of Calcein-Loaded Vesicles: Large unilamellar vesicles (LUVs) are prepared from a lipid mixture (e.g., phosphatidylcholine) in a buffer containing a high concentration of calcein. The external, unencapsulated calcein is removed by size-exclusion chromatography.

-

Fluorescence Measurement: The calcein-loaded LUVs are placed in a fluorometer, and the baseline fluorescence is recorded.

-

Initiation of Transport: The copper ionophore of interest is added to the vesicle suspension, followed by the addition of a copper salt (e.g., CuCl2) to the external buffer.

-

Data Analysis: If the ionophore facilitates the transport of copper into the vesicles, the copper ions will bind to the encapsulated calcein, causing a decrease (quenching) in its fluorescence. The rate of fluorescence quenching is proportional to the rate of copper transport.[23]

Determining Target Engagement

Cellular Thermal Shift Assay (CETSA):

CETSA is a powerful technique used to confirm the direct binding of a drug to its target protein in a cellular environment.[25][26][27][28][29] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

-

Cell Treatment: Intact cells are treated with the copper ionophore or a vehicle control.

-

Thermal Challenge: The treated cells are heated to a range of temperatures, causing protein denaturation and aggregation.

-

Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the aggregated proteins and cell debris by centrifugation.

-

Protein Detection and Quantification: The amount of the target protein remaining in the soluble fraction at each temperature is quantified using methods such as Western blotting or mass spectrometry.

-

Data Analysis: A melting curve is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the ionophore indicates that the compound has bound to and stabilized the target protein, thus confirming target engagement.[25][27]

Signaling Pathways and Experimental Workflows

The cytotoxic effects of copper ionophores are mediated through the perturbation of specific cellular signaling pathways. The discovery of cuproptosis has shed significant light on the molecular events that follow the ionophore-mediated influx of copper.

The Cuproptosis Signaling Pathway

The central pathway of cuproptosis is initiated by the accumulation of copper in the mitochondria. This process is critically dependent on the mitochondrial enzyme ferredoxin 1 (FDX1).

Caption: The Cuproptosis Signaling Pathway.

This diagram illustrates the key steps in cuproptosis. The copper ionophore transports extracellular copper into the cell and subsequently into the mitochondria. Mitochondrial FDX1 reduces Cu(II) to the more toxic Cu(I). Cu(I) then directly binds to lipoylated proteins of the tricarboxylic acid (TCA) cycle, such as dihydrolipoamide (B1198117) S-acetyltransferase (DLAT), causing them to aggregate. This, along with the destabilization of iron-sulfur (Fe-S) cluster proteins, leads to proteotoxic stress and ultimately, a specific form of cell death known as cuproptosis.

Experimental Workflow for Investigating Copper Ionophores

A typical experimental workflow to characterize a novel copper ionophore and its biological activity would involve a series of logical steps, from initial chemical characterization to in vivo efficacy studies.

References

- 1. Disulfiram - Wikipedia [en.wikipedia.org]

- 2. [Table], Exhibit 3-1 Brief History of Disulfiram Development - Incorporating Alcohol Pharmacotherapies Into Medical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. somatosphere.com [somatosphere.com]

- 6. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clioquinol - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Anticancer activity of the antibiotic clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Repurposing elesclomol, an investigational drug for the treatment of copper metabolism disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Elesclomol, a copper-transporting therapeutic agent targeting mitochondria: from discovery to its novel applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cuproptosis: Unraveling the Mechanisms of Copper-Induced Cell Death and Its Implication in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. High-throughput screen identifies disulfiram as a potential therapeutic for triple-negative breast cancer cells: interaction with IQ motif-containing factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. High-throughput screen identifies disulfiram as a potential therapeutic for triple-negative breast cancer cells: Interaction with IQ motif-containing factors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. researchgate.net [researchgate.net]

- 19. Disulfiram targets cancer stem-like cells and reverses resistance and cross-resistance in acquired paclitaxel-resistant triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Calcein Fluorescence Quenching to Measure Plasma Membrane Water Flux in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]

- 27. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. biorxiv.org [biorxiv.org]

Theoretical Underpinnings of Copper(II) Ionophore-Membrane Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper, an essential trace metal, is increasingly recognized as a key player in various cellular processes, including signaling and bioenergetics. Its dysregulation is implicated in numerous pathologies, from neurodegenerative diseases to cancer. Copper ionophores, molecules that facilitate the transport of copper ions across biological membranes, have emerged as promising therapeutic agents, capable of selectively targeting cells with aberrant copper metabolism. Understanding the fundamental mechanisms of how these ionophores interact with and traverse the cell membrane is critical for the rational design of more effective and specific drugs. This technical guide provides an in-depth exploration of the theoretical and experimental methodologies used to study the interaction between Copper(II) ionophores and lipid bilayers. It summarizes key quantitative data, details experimental and computational protocols, and visualizes the complex signaling pathways and workflows involved in this burgeoning field of research.

Introduction to Copper Ionophores and Membrane Interaction

Copper ionophores are lipid-soluble molecules that can bind to copper ions, forming a complex that can diffuse across the hydrophobic core of a cell membrane. This process disrupts the cell's natural copper homeostasis, leading to a cascade of downstream effects. One of the most studied outcomes is a form of copper-dependent cell death known as cuproptosis. The efficacy of a copper ionophore is contingent on several factors, including its affinity for Copper(II), the stability of the resulting complex, and the kinetics of its transport across the lipid bilayer.

Theoretical studies, primarily through computational modeling, provide an atomic-level understanding of these processes that is often inaccessible through experimental means alone. These studies allow for the prediction of binding affinities, the characterization of transport mechanisms, and the elucidation of the energetic landscapes of ionophore-membrane interactions.

Theoretical & Computational Methodologies

Computational chemistry and molecular modeling are indispensable tools for investigating the intricacies of copper ionophore-membrane interactions. The two primary methods employed are Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of copper ionophores, DFT is particularly useful for calculating the binding energies between the ionophore and the Copper(II) ion, determining the geometry of the resulting complex, and predicting its redox potentials.

Detailed Protocol for DFT Calculation of Copper(II)-Ionophore Binding Energy:

-

Model Preparation:

-

Construct the 3D structures of the ionophore molecule and the Copper(II) ion.

-

For the Copper(II) ion, a solvated model (e.g., [Cu(H2O)6]^2+) is often used to represent its state in an aqueous environment.

-

-

Geometry Optimization:

-

Perform geometry optimization for the ionophore, the solvated Copper(II) ion, and the resulting Copper(II)-ionophore complex individually.

-

Software: Gaussian, ORCA, ADF.

-

Functional: A hybrid functional such as B3LYP or PBE0 is commonly used for transition metal complexes. For more accurate redox potentials, CAM-B3LYP may be employed.

-

Basis Set: A triple-zeta basis set, such as 6-311+G(d,p) for non-metal atoms and a basis set suitable for copper (e.g., LANL2DZ with effective core potential or def2-TZVP), is recommended.

-

Solvation Model: Implicit solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) should be used to account for the solvent effects (water or a non-polar environment simulating the membrane interior).

-

-

Frequency Calculation:

-

Perform frequency calculations on the optimized structures to confirm that they are at a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).

-

-

Binding Energy Calculation:

-

The binding energy (ΔE_binding) is calculated as the difference between the total energy of the complex and the sum of the energies of the individual ionophore and the Copper(II) ion.

-

ΔE_binding = E_complex - (E_ionophore + E_Cu(II))

-

The Gibbs free energy of binding (ΔG_binding) can be calculated by including the thermal corrections from the frequency calculations.

-

Molecular Dynamics (MD) Simulations

MD simulations are a computational method for studying the physical movements of atoms and molecules over time. They are exceptionally powerful for simulating the interaction of a copper ionophore complex with a lipid bilayer, providing insights into membrane permeability, the orientation of the ionophore within the membrane, and its effect on membrane properties.

Detailed Protocol for MD Simulation of a Copper(II)-Ionophore Complex with a POPC Bilayer:

-

System Setup:

-

Software: GROMACS, NAMD, AMBER.

-

Force Fields: A combination of force fields is required. For the lipid bilayer, CHARMM36 or Berger lipids are commonly used. For the Copper(II)-ionophore complex, a specific force field may need to be developed using quantum mechanical calculations (DFT) to derive the partial charges and other parameters. The General Amber Force Field (GAFF) can be used for the organic part of the ionophore. For water, models like TIP3P or SPC/E are standard.

-

Membrane Construction: Use a tool like CHARMM-GUI or VMD to build a hydrated 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) or dipalmitoylphosphatidylcholine (DPPC) bilayer with approximately 128-256 lipids.

-

Placement of the Complex: Place the optimized Copper(II)-ionophore complex at a starting position in the water layer, just above the lipid headgroups.

-

-

Simulation Protocol:

-

Solvation and Ionization: Solvate the system with water and add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

-

Energy Minimization: Perform a steeplechase descent energy minimization to remove any steric clashes.

-

Equilibration: Conduct a multi-step equilibration process. This typically involves a short NVT (constant number of particles, volume, and temperature) simulation followed by a longer NPT (constant number of particles, pressure, and temperature) simulation. During equilibration, positional restraints on the heavy atoms of the complex and the lipid headgroups are gradually released to allow the system to relax to a stable state.

-

Production Run: Run the production MD simulation for a sufficient length of time (typically hundreds of nanoseconds to microseconds) to observe the interaction and potential translocation of the ionophore complex across the membrane.

-

-

Analysis:

-

Trajectory Analysis: Analyze the trajectory to determine the position and orientation of the ionophore complex relative to the membrane over time.

-

Permeability Estimation: Use methods like umbrella sampling or metadynamics to calculate the potential of mean force (PMF) along the membrane normal. The PMF profile provides the free energy barrier for translocation, from which the permeability coefficient can be estimated.

-

Membrane Properties: Analyze the effects of the ionophore on membrane properties such as area per lipid, bilayer thickness, and lipid order parameters.

-

Experimental Methodologies

Experimental validation is crucial to complement and confirm the findings of theoretical studies. A variety of biophysical techniques can be employed to characterize the interaction of copper ionophores with lipid membranes.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy ΔH and entropy ΔS).

Detailed Protocol for ITC Measurement of Ionophore-Vesicle Binding:

-

Sample Preparation:

-

Prepare large unilamellar vesicles (LUVs) of a defined lipid composition (e.g., POPC) by extrusion. The lipid concentration should be accurately determined.

-

Prepare a stock solution of the copper ionophore in a suitable solvent (e.g., DMSO) and then dilute it into the same buffer used for the vesicles. The final concentration of the organic solvent should be kept low (<1-2%) and be identical in both the syringe and the cell to minimize heat of dilution effects.

-

Degas both the vesicle suspension and the ionophore solution before the experiment.

-

-

ITC Experiment:

-

Instrument: MicroCal ITC200 or similar.

-

Setup: Typically, the vesicle suspension is placed in the sample cell, and the ionophore solution is loaded into the injection syringe.

-

Titration: Perform a series of small injections (e.g., 2-5 µL) of the ionophore solution into the vesicle suspension while monitoring the heat change.

-

Control Experiments: Perform control titrations, such as injecting the ionophore into the buffer alone and injecting the buffer into the vesicle suspension, to account for heats of dilution.

-

-

Data Analysis:

-

Subtract the heats of dilution from the main titration data.

-

Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (Kd, n, ΔH).

-

Fluorescence Spectroscopy